molecular formula C9H5BrClNO B15361565 3-bromo-6-chloro-7-Quinolinol

3-bromo-6-chloro-7-Quinolinol

Cat. No.: B15361565
M. Wt: 258.50 g/mol
InChI Key: WKRPQLGDMSYHFH-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-quinolinol is a brominated and chlorinated derivative of quinolinol. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively, on the quinoline ring, and a hydroxyl group at the 7th position. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Quinolinol: The compound can be synthesized by the halogenation of quinolinol using bromine and chlorine in the presence of a suitable catalyst.

  • Sandmeyer Reaction:

  • Direct Halogenation: Direct halogenation of quinolinol using bromine and chlorine gases under controlled conditions.

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where quinolinol is reacted with bromine and chlorine in a controlled environment.

  • Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution Reactions: Substitution reactions at the halogenated positions can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Oxidation products include quinone derivatives.

  • Reduced Derivatives: Reduction products include hydroquinoline derivatives.

  • Substituted Derivatives: Substitution reactions yield various functionalized quinolinols.

Scientific Research Applications

3-Bromo-6-chloro-7-quinolinol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to understand the interaction of halogenated compounds with biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-6-chloro-7-quinolinol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-7-bromo-8-hydroxyquinoline

  • 6-bromo-7-chloroquinolin-4-ol

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Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-bromo-6-chloroquinolin-7-ol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H

InChI Key

WKRPQLGDMSYHFH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)O)Cl

Origin of Product

United States

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